2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Corrosion Inhibition Mild Steel Protection Electrochemistry

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile (CAS 73535-73-6) is a heterocyclic building block belonging to the pyridazinylphenylacetonitrile class, with the molecular formula C₁₂H₈ClN₃ and a molecular weight of 229.67 g/mol. It features a pyridazine ring chlorinated at the 6-position, a phenyl substituent, and a nitrile group, which together confer a unique reactivity profile.

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
CAS No. 73535-73-6
Cat. No. B1588485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile
CAS73535-73-6
Molecular FormulaC12H8ClN3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl
InChIInChI=1S/C12H8ClN3/c13-12-7-6-11(15-16-12)10(8-14)9-4-2-1-3-5-9/h1-7,10H
InChIKeyAVFQUMVXIBTANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile (CAS 73535-73-6): A Versatile Pyridazine Intermediate for Drug Discovery and Corrosion Science


2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile (CAS 73535-73-6) is a heterocyclic building block belonging to the pyridazinylphenylacetonitrile class, with the molecular formula C₁₂H₈ClN₃ and a molecular weight of 229.67 g/mol [1]. It features a pyridazine ring chlorinated at the 6-position, a phenyl substituent, and a nitrile group, which together confer a unique reactivity profile. This compound is primarily employed as a synthetic intermediate in medicinal and agricultural chemistry, but it has also demonstrated notable performance as a corrosion inhibitor for mild steel in acidic environments [2].

Why 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile Cannot Be Replaced by a Generic Pyridazine


Simple pyridazine analogs cannot be casually substituted for 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile because its value is defined by the specific combination of the 6-chloro leaving group, the alpha-phenyl substituent, and the nitrile functionality. The chlorine atom at the 6-position is essential for subsequent nucleophilic aromatic substitution reactions to generate diverse libraries of bioactive molecules, a reactivity not present in unsubstituted pyridazine [1]. The alpha-phenyl group introduces steric and electronic effects that influence both further derivatization and target binding, while the nitrile serves as a precursor to amides and thioamides with distinct pharmacological profiles [1]. Furthermore, in non-pharmaceutical applications such as corrosion inhibition, comparative studies have shown that this specific compound (P1) outperforms structurally similar pyridazine derivatives (P3 and P4) due to its higher number of nitrogen atoms and unsaturated groups [2].

Head-to-Head Performance Data for 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile


Corrosion Inhibition Efficiency: Superior Protection of Mild Steel Compared to Carboxylic Acid Analogs

In a comparative study of four pyridazine derivatives, 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile (designated P1) exhibited superior corrosion inhibition for mild steel in 1 M HCl compared to its carboxylated analogs P3 (4-(6-chloropyridazin-3-yl)benzoic acid) and P4 (3-(6-chloropyridazin-3-yl)benzoic acid) [1]. The study explicitly states that P1 and P2 showed the 'best protection performances' attributable to more nitrogen atoms and unsaturated groups in their molecules compared to P3 and P4 [1].

Corrosion Inhibition Mild Steel Protection Electrochemistry

Synthetic Versatility: The Chlorine Atom Enables Divergent Derivatization into Aminopyridazines and Thioamides

The chlorine atom at the 6-position of 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile serves as a critical synthetic handle, enabling nucleophilic substitution with amines to yield 6-aminopyridazineacetonitriles (4–13) in yields ranging from 47% to 63% [1]. In contrast, the non-chlorinated parent compound α-phenyl-α-(pyridazin-3-yl)-acetonitrile lacks this reactive center, precluding the same facile derivatization. Additionally, the nitrile group can be hydrolyzed to amides (14–18) or converted to thioamides (19–22), a transformation that the corresponding methyl ester or carboxylic acid analogs cannot undergo without additional protection/deprotection steps [1].

Medicinal Chemistry Synthetic Intermediate Nucleophilic Substitution

Improved Synthesis: Biphasic DMSO/NaOH Method Offers Practical Advantages Over Traditional NaNH₂ Routes

The target compound can be synthesized via a biphasic DMSO/50% aqueous NaOH system at 60°C for 2 hours, yielding 65% after crystallization from methanol [1]. This method has 'relative advantages comparing to previously reported syntheses, which involve sodium amide and anhydrous environment' [1]. The elimination of pyrophoric sodium amide and rigorously anhydrous conditions significantly improves operational safety and scalability for procurement at larger quantities.

Process Chemistry Green Chemistry Synthesis Optimization

Defined Physical Form and Purity: A Crystalline Solid with Established Melting Point and Chromatographic Purity

The compound is a well-characterized white crystalline solid with a melting point of 128–129°C (literature) or 128–130°C (database), and is commercially available at a standard purity of 95% with supporting batch-specific QC data including NMR, HPLC, and GC [1]. This stands in contrast to many closely related pyridazineacetonitrile analogs that are often supplied as amorphous solids or oils with poorly defined melting points (e.g., 2-(4-methoxyphenyl) analog mp 129–132°C; 2-(4-chlorophenyl) analog mp 144–146°C) [1]. The sharp melting point of the target compound facilitates identity verification and purity assessment by simple melting point determination, reducing reliance on more costly instrumental methods.

Quality Control Analytical Chemistry Procurement Specification

Biological Selectivity: Target Compound Is a Precursor to Active Species, Not a Direct Antimicrobial Agent

In direct antimicrobial screening against S. aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa ATCC 27853, and C. albicans, the target compound 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile (1) did not exhibit significant activity [1]. In contrast, its downstream derivatives—particularly thioamides 39 and 40—showed antibacterial activity against S. aureus (MIC = 32 µg/mL for compound 40) and antifungal activity against C. albicans (MIC = 128 µg/mL) [1]. This demonstrates that the target compound is a precursor that requires further structural elaboration to unlock biological activity, a critical consideration for researchers designing synthetic pathways.

Antibacterial Antifungal Structure-Activity Relationship

Recommended Application Scenarios for 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile (CAS 73535-73-6)


Medicinal Chemistry: Core Scaffold for Kinase Inhibitor and Antisecretory Agent Libraries

Researchers developing kinase inhibitors, antiulcer agents, or other bioactive pyridazine derivatives should use this compound as the starting material for parallel library synthesis. Its 6-chloro substituent enables rapid diversification via SNAr with various amines (pyrrolidine, morpholine, substituted piperidines, piperazines), while the nitrile group can be converted to amides or thioamides that have demonstrated gastric antisecretory activity [1]. The well-characterized nature of the compound reduces the risk of synthetic failure due to unknown impurities.

Corrosion Science: Acid Pickling Inhibitor for Mild Steel in Industrial HCl Environments

Based on comparative electrochemical studies, 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile (P1) is recommended as a corrosion inhibitor for mild steel in 1 M HCl solutions, such as those used in industrial acid pickling and oil-well acidizing [1]. It outperformed structurally similar pyridazine carboxylates (P3, P4) in protection efficiency, making it the preferred choice among this class of compounds for applications requiring mixed-type corrosion inhibition in acidic media [1].

Process Development and Scale-Up: A Safer Entry Point to Pyridazineacetonitrile Chemistry

For process chemists seeking to scale up the production of pyridazine-based intermediates, this compound represents the product of an optimized, safer synthetic route that avoids the use of sodium amide (NaNH₂) and anhydrous benzene [1]. The biphasic DMSO/NaOH method is scalable, uses readily available reagents, and yields a crystalline product that can be purified by simple recrystallization from methanol—making it ideal for kilogram-scale procurement and further derivatization [1].

Agrochemical Discovery: Precursor for Fungicidal Pyridazine Derivatives

The compound serves as the starting point for synthesizing fungicidal pyridazine derivatives, as reported in the broader study where multiple derivatives were screened for antibacterial and fungicidal activities [1]. Its chlorine atom can be replaced with thiophenyl, thioethyl, or hydrazinyl groups to generate compounds with agriculturally relevant bioactivity profiles, making it a strategic procurement target for agrochemical discovery programs [1].

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